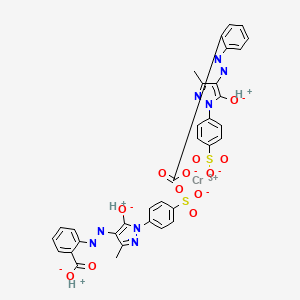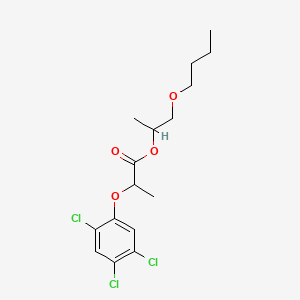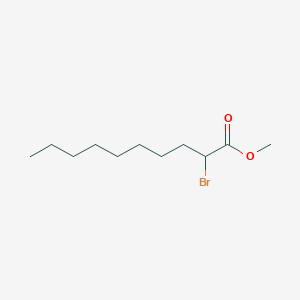
Methyl 2-bromodecanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-bromodecanoate is an organic compound with the molecular formula C11H21BrO2. It is a brominated ester, commonly used in organic synthesis and various chemical reactions. The compound is characterized by its bromine atom attached to the second carbon of the decanoate chain, making it a versatile intermediate in the synthesis of more complex molecules .
準備方法
Synthetic Routes and Reaction Conditions
Methyl 2-bromodecanoate can be synthesized through several methods. One common approach involves the bromination of methyl decanoate. This reaction typically uses bromine (Br2) in the presence of a catalyst such as iron (Fe) or light to facilitate the substitution of a hydrogen atom with a bromine atom at the second carbon position .
Another method involves the reaction of decanoic acid with thionyl chloride (SOCl2) to form decanoyl chloride, which is then treated with methanol (CH3OH) to yield methyl decanoate. The final bromination step is carried out using N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) to produce this compound .
Industrial Production Methods
Industrial production of this compound often follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Industrial methods may also involve the use of safer and more environmentally friendly brominating agents to comply with regulatory standards .
化学反応の分析
Types of Reactions
Methyl 2-bromodecanoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by different nucleophiles, such as hydroxide (OH-), cyanide (CN-), or amines (NH2-), to form corresponding substituted products.
Elimination: Under basic conditions, this compound can undergo elimination reactions to form alkenes.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH), potassium cyanide (KCN), and various amines.
Elimination: Strong bases like potassium tert-butoxide (KOtBu) in solvents such as dimethyl sulfoxide (DMSO) are used.
Major Products
Nucleophilic Substitution: Products include methyl 2-hydroxydecanoate, methyl 2-cyanodecanoate, and various amine derivatives.
Reduction: The major product is methyl decanoate.
Elimination: The major product is 2-decene.
科学的研究の応用
Methyl 2-bromodecanoate is utilized in various scientific research fields:
作用機序
The mechanism of action of methyl 2-bromodecanoate primarily involves its reactivity as an alkylating agent. The bromine atom, being a good leaving group, facilitates nucleophilic substitution reactions. This property is exploited in various synthetic applications to introduce different functional groups into the decanoate chain .
類似化合物との比較
Similar Compounds
Methyl 2-chlorodecanoate: Similar in structure but with a chlorine atom instead of bromine.
Methyl 2-iododecanoate: Contains an iodine atom, which is more reactive than bromine due to its larger size and better leaving group ability.
Methyl 2-fluorodecanoate: Contains a fluorine atom, which is less reactive due to the strong carbon-fluorine bond.
Uniqueness
Methyl 2-bromodecanoate is unique due to its balanced reactivity, making it a versatile intermediate in organic synthesis. Its bromine atom provides a good balance between reactivity and stability, allowing for controlled and selective reactions .
特性
CAS番号 |
7357-56-4 |
|---|---|
分子式 |
C11H21BrO2 |
分子量 |
265.19 g/mol |
IUPAC名 |
methyl 2-bromodecanoate |
InChI |
InChI=1S/C11H21BrO2/c1-3-4-5-6-7-8-9-10(12)11(13)14-2/h10H,3-9H2,1-2H3 |
InChIキー |
BTVBXISZWGMHEN-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCC(C(=O)OC)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(E)-[13-methyl-17-(6-methylheptan-2-yl)-8,9,11,12,14,15,16,17-octahydro-7H-cyclopenta[a]phenanthren-6-ylidene]amino] 4-methylbenzenesulfonate](/img/structure/B15345126.png)
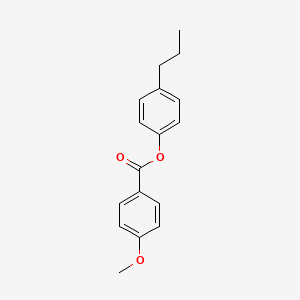

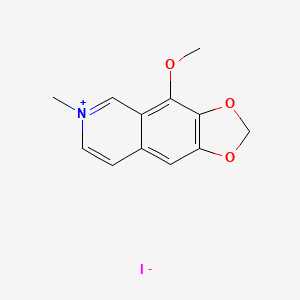
![tert-butyl N-[2-(dimethylamino)-1-phenylethyl]carbamate](/img/structure/B15345156.png)


![Benzoic acid, 3,4,5-tris[[(6-diazo-5,6-dihydro-5-oxo-1-naphthalenyl)sulfonyl]oxy]-, ethyl ester](/img/structure/B15345165.png)
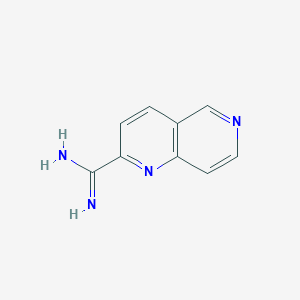
![1-(4-Fluorophenyl)-4-(4-methyl-3,4-dihydro[1]benzofuro[3,2-c]pyridin-2(1H)-yl)butan-1-one--hydrogen chloride (1/1)](/img/structure/B15345176.png)
![[(2S,3S,5R,6S,7S,8S,13R,14R,17R)-8-acetyloxy-2,5,7,14-tetrahydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate](/img/structure/B15345189.png)
![Acenaphtho[1,2-d]pyrimidin-8-amine](/img/structure/B15345196.png)
